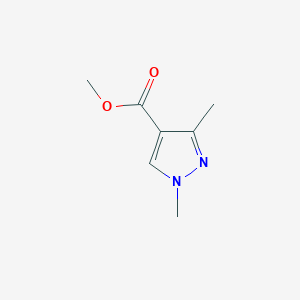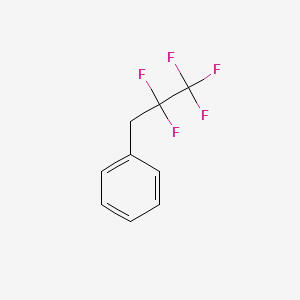
(2,2,3,3,3-Pentafluoropropyl)benzene
描述
(2,2,3,3,3-Pentafluoropropyl)benzene is an organic compound with the molecular formula C₉H₇F₅ It belongs to the family of fluorous compounds, characterized by the presence of multiple fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,3-Pentafluoropropyl)benzene typically involves the reaction of benzene with 2,2,3,3,3-pentafluoropropyl halides under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 2,2,3,3,3-pentafluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to optimize the production process.
化学反应分析
Types of Reactions
(2,2,3,3,3-Pentafluoropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pentafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include ketones and carboxylic acids.
Reduction Reactions: Products include partially or fully hydrogenated derivatives of this compound.
科学研究应用
(2,2,3,3,3-Pentafluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorous compounds and as a reagent in various organic reactions.
Biology: Employed in the study of fluorine-containing biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers with unique properties.
作用机制
The mechanism of action of (2,2,3,3,3-Pentafluoropropyl)benzene depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. The fluorine atoms can enhance the compound’s lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets in proteins. This can influence the compound’s binding affinity and specificity for molecular targets, such as enzymes and receptors.
相似化合物的比较
Similar Compounds
- (2,2,3,3,3-Pentafluoropropyl)methane
- (2,2,3,3,3-Pentafluoropropyl)ethane
- (2,2,3,3,3-Pentafluoropropyl)propane
Uniqueness
(2,2,3,3,3-Pentafluoropropyl)benzene is unique due to the presence of both a benzene ring and a pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different alkyl groups. The benzene ring provides aromaticity, while the pentafluoropropyl group introduces significant electron-withdrawing effects, making the compound highly versatile for various applications.
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROGZQSHCWSSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
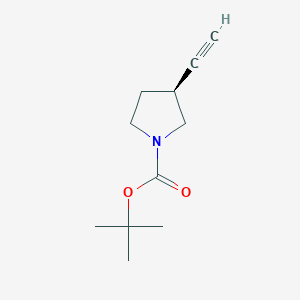
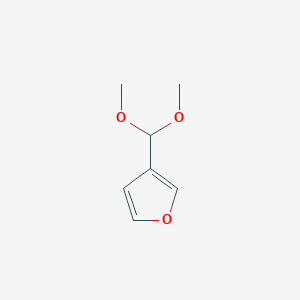
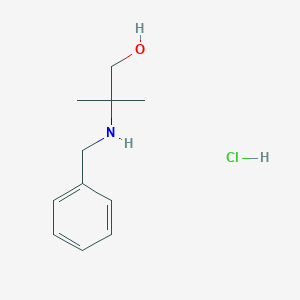


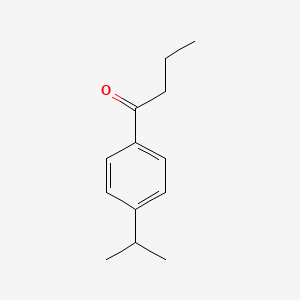
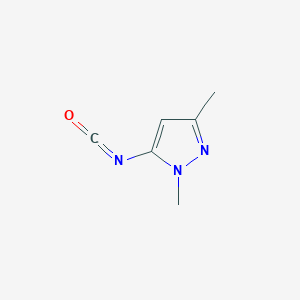

![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)

